(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid
Description
(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is a brominated maleimide derivative featuring a maleimide ring substituted with a bromine atom at the 3-position and an acetic acid linker at the 1-position (Figure 1). This compound is synthesized via condensation of monobromomaleic anhydride with glycine, yielding a bifunctional reagent capable of forming stable thiol-maleimide conjugates and amide bonds through its carboxylic acid group . Its primary application lies in bioconjugation, particularly in antibody-drug conjugate (ADC) development, where it serves as a linker for connecting cytotoxic payloads to thiol-containing biomolecules (e.g., THIOMAB™ antibodies) .
Properties
CAS No. |
148991-42-8 |
|---|---|
Molecular Formula |
C6H4BrNO4 |
Molecular Weight |
234.00 g/mol |
IUPAC Name |
2-(3-bromo-2,5-dioxopyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(9)8(6(3)12)2-5(10)11/h1H,2H2,(H,10,11) |
InChI Key |
NMPPQHRQLACFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C1=O)CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid typically involves the reaction of bromomaleic anhydride with glycine in acetic acid. The reaction is carried out under stirring conditions to ensure proper mixing and reaction completion . The detailed steps are as follows:
- Glycine (203 mg, 2.66 mmol) is added to a stirred solution of bromomaleic anhydride (469 mg, 2.66 mmol) in acetic acid (15 mL).
- The reaction mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by maintaining the same reaction conditions and proportions used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The maleimide group can react with thiol groups to form stable covalent bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Thiol-containing biomolecules are used to form covalent bonds with the maleimide group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Addition Reactions: Covalent adducts with thiol-containing biomolecules.
Scientific Research Applications
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides through thiol-maleimide chemistry.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of specialized reagents and probes for biochemical research.
Mechanism of Action
The mechanism of action of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which are crucial for the stability and functionality of bioconjugates . This reactivity is exploited in various applications, including protein modification and drug conjugation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Maleimide Core
Bromination Patterns
- Target Compound: The 3-bromo substitution enhances the electron-withdrawing nature of the maleimide ring, increasing its reactivity toward thiol groups compared to non-halogenated analogs. This modification improves conjugation efficiency in biological systems .
- 3-(3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic Acid: This derivative features two bromine atoms (3,4-dibromo) and a propanoic acid linker. The additional bromine may further increase reactivity but could reduce solubility or stability due to steric and electronic effects. Its synthesis involves 3,4-dibromomaleic acid and 3-aminopropanoic acid under reflux conditions .
Non-Brominated Analog
Linker Variations
Core Structure Modifications
Imidazolidinone Derivatives
- 2-(2,5-Dioxo-4,4-diphenyl-3-prop-2-enylimidazolidin-1-yl)acetic Acid: Replaces the pyrrolidine core with an imidazolidinone ring, introducing phenyl and propenyl groups.
Pyrazole Derivatives
Key Research Findings
Reactivity and Stability
Bioconjugation Efficiency
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